1-Cyclohexylbutane-1,3-dione
CAS No.: 15972-15-3
Cat. No.: VC7950474
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15972-15-3 |
|---|---|
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | 1-cyclohexylbutane-1,3-dione |
| Standard InChI | InChI=1S/C10H16O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h9H,2-7H2,1H3 |
| Standard InChI Key | GUHGBXKQVBLQGP-UHFFFAOYSA-N |
| SMILES | CC(=O)CC(=O)C1CCCCC1 |
| Canonical SMILES | CC(=O)CC(=O)C1CCCCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Cyclohexylbutane-1,3-dione features a bicyclic framework with two ketone groups positioned at the 1- and 3-positions of a butane chain, substituted by a cyclohexyl moiety at the 1-position. The planar β-diketone system facilitates enolization, a key reactivity trait, under acidic or basic conditions . The compound’s InChIKey (GUHGBXKQVBLQGP-UHFFFAOYSA-N) and SMILES notation (CC(=O)CC(=O)C1CCCCC1) further clarify its stereoelectronic configuration .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O₂ | |
| Molecular Weight | 168.23 g/mol | |
| Boiling Point | 103–105°C (25 mmHg) | |
| LogP | 2.11 | |
| Polar Surface Area | 34.14 Ų |
Synthesis and Reaction Mechanisms
Synthetic Routes
While direct synthesis protocols for 1-cyclohexylbutane-1,3-dione are sparsely documented, analogous compounds like 2-chloro-1-cyclohexylbutane-1,3-dione are synthesized via multi-step organic reactions involving:
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Enolate Formation: Reaction of 1,3-cyclohexanedione with bases (e.g., K₂CO₃) to generate nucleophilic enolates .
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Acylation: Treatment with acid chlorides (e.g., cyclopropanecarbonyl chloride) to form enol esters .
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Rearrangement: Use of catalysts like dimethylaminopyridine (DMAP) to promote triketone formation .
For example, Sharma and Goswami-Giri (2015) demonstrated that DMAP efficiently replaces hazardous cyanide reagents in rearranging enol esters to triketones, achieving yields >60% .
Reaction Dynamics
The compound’s β-diketone moiety enables nucleophilic attacks at the α-carbon, facilitating reactions such as:
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Alkylation: Formation of C–C bonds with alkyl halides.
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Condensation: Synthesis of heterocycles (e.g., pyrazoles) via cyclocondensation with hydrazines .
Industrial and Research Applications
Organic Synthesis
1-Cyclohexylbutane-1,3-dione serves as a precursor for:
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Heterocycle Synthesis: Production of pyrazoles and furans via cyclocondensation .
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Ligand Design: Chelation of metal ions in catalytic systems due to its β-diketone functionality .
Material Science
The compound’s enolizable protons enable its use in polymer cross-linking and coordination polymers, enhancing thermal stability in materials .
Challenges and Future Directions
Despite its promise, several limitations hinder the compound’s broad adoption:
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Synthetic Complexity: Multi-step routes and low yields (e.g., 60% for allylation reactions) .
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Pharmacokinetic Gaps: Limited data on bioavailability, toxicity, and metabolic stability .
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Scalability: Industrial-scale production requires optimization of catalysts (e.g., reducing DMAP loading) .
Future research should prioritize:
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